Tert-butyl 3-amino-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate

Description

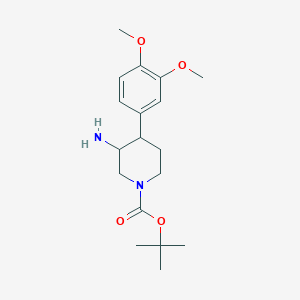

Tert-butyl 3-amino-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate (CAS: 1246035-54-0, referred to as Compound A) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 3-amino substituent, and a 3,4-dimethoxyphenyl moiety at the 4-position of the piperidine ring . This compound is commercially available at 95% purity and is of interest in medicinal chemistry due to its structural versatility. The Boc group enhances solubility and stability during synthetic processes, while the 3,4-dimethoxyphenyl substituent may influence electronic properties and biological interactions.

Properties

Molecular Formula |

C18H28N2O4 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

tert-butyl 3-amino-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C18H28N2O4/c1-18(2,3)24-17(21)20-9-8-13(14(19)11-20)12-6-7-15(22-4)16(10-12)23-5/h6-7,10,13-14H,8-9,11,19H2,1-5H3 |

InChI Key |

YUPJDMZGLOSGTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC(=C(C=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.

Attachment of the Dimethoxyphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.

Formation of the Tert-butyl Ester: The final step involves esterification to introduce the tert-butyl ester group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-amino-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and in the development of new synthetic methodologies.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the synthesis of complex organic molecules and as a building block in material science

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Fluorinated Piperidine Derivatives ()

Compounds 10a , 10b , and 10c share the Boc-protected piperidine backbone but differ in their aryl substituents:

- 10a : 3,4-Difluorophenyl

- 10b : 3,5-Difluorophenyl

- 10c : 4-Fluorophenyl

| Compound | Substituent | Yield (%) | ESI-MS ([M+H]⁺) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 10a | 3,4-Difluorophenyl | 80 | 313 | 312.3 |

| 10b | 3,5-Difluorophenyl | 75 | 313 | 312.3 |

| 10c | 4-Fluorophenyl | 75 | 295 | 294.3 |

Key Observations :

- Fluorinated derivatives exhibit lower molecular weights compared to Compound A (inferred MW ~336 g/mol for C₁₈H₂₈N₂O₄).

- The 3,4-difluoro substitution (10a) and 3,5-difluoro substitution (10b) yield identical molecular weights but distinct electronic environments.

- Yields for fluorinated analogs range from 75–80%, indicating efficient synthesis protocols .

Chlorinated Anilino Derivative (–11)

Tert-butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate (C₁₆H₂₂Cl₂N₂O₂, MW: 345.25 g/mol) features a 3,4-dichloroanilino group.

Structural Insights :

Comparison with Compound A :

- The dichloroanilino group introduces stronger electron-withdrawing effects compared to the dimethoxyphenyl group in Compound A.

- Chlorinated derivatives may exhibit reduced solubility due to increased hydrophobicity.

Pyridinyl Substituted Analogs (–6)

Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (C₁₅H₂₃N₃O₂, MW: 277.36 g/mol) replaces the dimethoxyphenyl group with a pyridin-3-yl moiety.

Key Differences :

Dimethoxybenzoyl-Linked Piperidine ()

Tert-butyl 4-((3-(3,4-dimethoxybenzoyl)benzyl)oxy)piperidine-1-carboxylate (16) shares the 3,4-dimethoxyphenyl group but incorporates a benzyloxy linkage.

Structural Notes:

Crystallography and Solubility

- The dichloroanilino derivative crystallizes in an orthorhombic system (P2₁2₁2₁) with strong hydrogen bonding, suggesting higher melting points than Compound A .

- Dimethoxy groups in Compound A likely enhance solubility in polar solvents compared to halogenated analogs.

Implications for Medicinal Chemistry

- Substituent Effects: Electron-donating methoxy groups (Compound A) vs. electron-withdrawing halogens (10a–c, dichloroanilino) modulate electronic density, impacting receptor binding or metabolic stability.

Biological Activity

Tert-butyl 3-amino-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : 336.43 g/mol

- CAS Number : 1354953-34-6

The compound features a piperidine ring substituted with an amino group and a dimethoxyphenyl moiety, which is significant for its biological interactions.

This compound exhibits several biological activities:

- Antioxidant Activity : The presence of methoxy groups in the phenyl ring enhances the electron-donating ability, contributing to its antioxidant properties. This can help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

- Neuroprotective Properties : The piperidine structure is often associated with neuroactive compounds. Research indicates that derivatives of piperidine can exhibit neuroprotective effects by modulating neurotransmitter systems.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit specific cellular pathways involved in inflammation and apoptosis. For instance, it has been shown to reduce the release of interleukin-1 beta (IL-1β) from macrophages in response to lipopolysaccharide (LPS) stimulation, indicating its potential as an anti-inflammatory agent .

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in various disease models:

- Model for Neurodegeneration : In rodent models of neurodegenerative diseases, administration of this compound has resulted in improved cognitive function and reduced neuronal loss, suggesting neuroprotective effects.

- Inflammatory Disease Models : In models of rheumatoid arthritis, treatment with this compound led to decreased joint swelling and inflammation markers.

Case Studies

- Case Study on Anti-inflammatory Activity :

- Neuroprotective Effects :

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.